

# Fundamental chemical properties of 4-Amino-3-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 4-Amino-3-nitrobenzaldehyde

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An In-depth Technical Guide on the Core Chemical Properties of **4-Amino-3-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Amino-3-nitrobenzaldehyde** is an aromatic organic compound with the chemical formula C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>.<sup>[1]</sup><sup>[2]</sup> Its structure features a benzaldehyde core substituted with an amino group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups—an electron-donating amino group and an electron-withdrawing nitro group—creates a distinct electronic environment that governs its chemical reactivity and makes it a valuable intermediate in various synthetic applications.<sup>[1]</sup> This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of **4-Amino-3-nitrobenzaldehyde**, tailored for professionals in research and drug development.

## Physicochemical Properties

The core physicochemical properties of **4-Amino-3-nitrobenzaldehyde** are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in different chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	166.14 g/mol	<a href="#">[1]</a>
CAS Number	51818-99-6	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Orange, needle-like crystals	<a href="#">[3]</a>
Melting Point	Not definitively reported; related isomers have melting points in the range of 56-142 °C.	
Boiling Point	Computationally predicted to be approximately 359.3 ± 32.0 °C (may decompose). <a href="#">[1]</a>	<a href="#">[1]</a>
Solubility	Recrystallized from water, suggesting some solubility in hot water. <a href="#">[3]</a> General solubility in common organic solvents is not extensively documented.	<a href="#">[3]</a>
IUPAC Name	4-amino-3-nitrobenzaldehyde	<a href="#">[2]</a>
InChI Key	IIOCECYTBZBBAL- UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis of 4-Amino-3-nitrobenzaldehyde

A common and well-documented method for the synthesis of **4-Amino-3-nitrobenzaldehyde** involves the nitration of 4-acetylaminobenzaldehyde, followed by the hydrolysis of the protecting group.[\[3\]](#)[\[4\]](#)

## Experimental Protocol

The following protocol is a detailed methodology for the synthesis and purification of **4-Amino-3-nitrobenzaldehyde**.[\[3\]](#)[\[4\]](#)

### Step 1: Formation of 4-Acetylamino-3-nitrobenzylidenediacetate

- To 60 g of 4-acetylaminobenzaldehyde, add 150 cm<sup>3</sup> of acetic anhydride.
- Heat the mixture to 105 °C with vigorous stirring until all the solid has dissolved.
- Rapidly cool the solution in an ice bath to 30 °C to precipitate a fine solid of 4-acetylaminobenzaldehyde.
- In a separate vessel, carefully mix 24 cm<sup>3</sup> of concentrated nitric acid with 60 cm<sup>3</sup> of acetic anhydride.
- Add the nitric acid/acetic anhydride mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35 °C.
- As the addition proceeds, colorless crystals of 4-acetylaminobenzaldehyde diacetate will form and then redissolve.
- Towards the end of the addition, allow the temperature to rise to 50 °C and stir for an additional 15 minutes.
- Pour the reaction mixture into 800 cm<sup>3</sup> of ice-cold water to precipitate the product.
- Filter the precipitate of 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol, and then with water.
- Recrystallize the product from ethanol to obtain pale yellow needles.

### Step 2: Hydrolysis to **4-Amino-3-nitrobenzaldehyde**

- To 70 g of the dried 4-acetylamino-3-nitrobenzylidenediacetate, add 200 cm<sup>3</sup> of concentrated hydrochloric acid.
- Heat the mixture on a water bath for 15 minutes.
- After cooling, add 300 cm<sup>3</sup> of cold water to precipitate the final product.
- Filter the precipitate of **4-Amino-3-nitrobenzaldehyde**, wash with water, and dry.

## Step 3: Purification

- The crude **4-Amino-3-nitrobenzaldehyde** can be purified by recrystallization from water to yield orange, needle-like crystals.[3]

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **4-Amino-3-nitrobenzaldehyde**.

## Chemical Reactivity and Applications

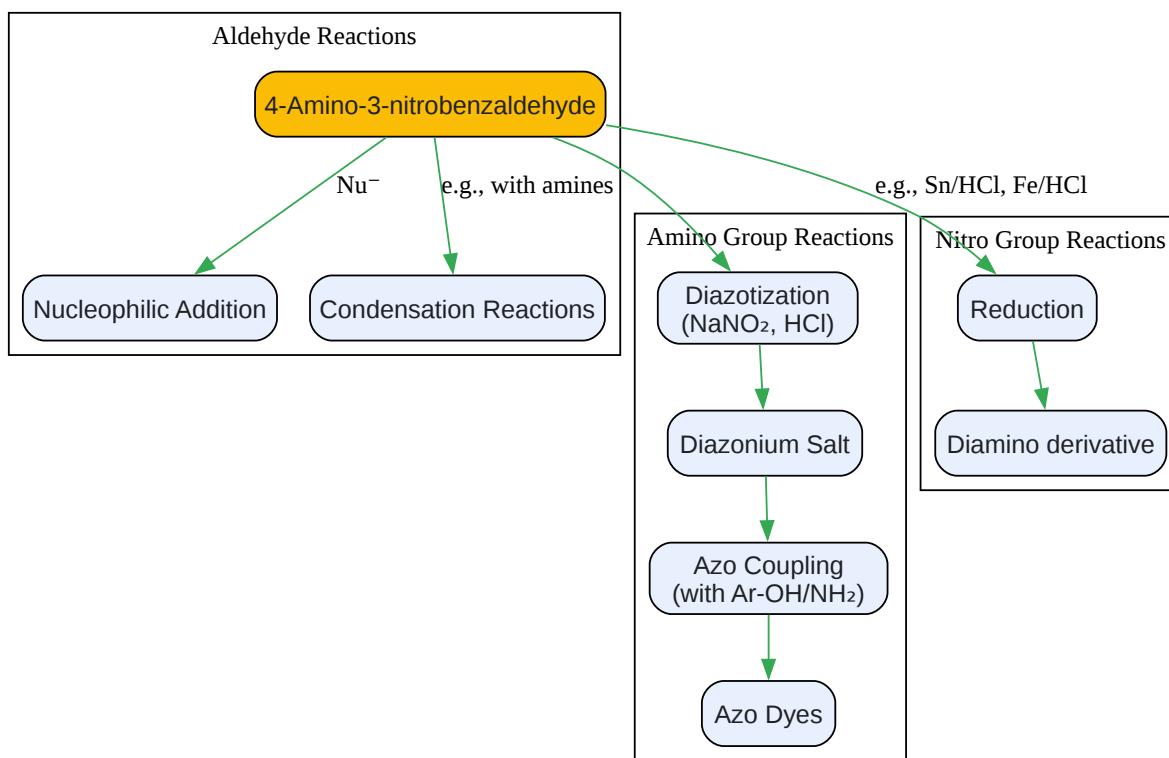
The reactivity of **4-Amino-3-nitrobenzaldehyde** is dictated by its three functional groups: the aldehyde, the primary amine, and the nitro group.

- Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions.
- Amino Group: The primary amino group is a key functional handle for diazotization reactions, which are fundamental in the synthesis of azo dyes.[1]
- Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the other functional groups.

## Key Reactions

**Diazotization and Azo Coupling:** The amino group can be converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[1] This is a significant application in the textile industry.[1]

## Reactivity Overview Diagram



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Caption: Key reactivity pathways of **4-Amino-3-nitrobenzaldehyde**.

## Spectral Data

While specific, high-resolution spectra for **4-Amino-3-nitrobenzaldehyde** are not readily available in public databases, characterization is typically performed using standard spectroscopic techniques.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), and aromatic protons, with their chemical shifts influenced by the electronic effects of the amino and nitro substituents.[1]
- $^{13}\text{C}$  NMR: The carbon NMR would reveal the presence of the carbonyl carbon (typically  $>190$  ppm) and the aromatic carbons, with their resonances shifted according to the substitution pattern.
- FT-IR: Infrared spectroscopy is used to confirm the presence of key functional groups: N-H stretching of the amino group ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), C=O stretching of the aldehyde ( $\sim 1700\text{ cm}^{-1}$ ), and N-O stretching of the nitro group ( $\sim 1520$  and  $\sim 1350\text{ cm}^{-1}$ ).[1]
- UV-Vis: The UV-Visible spectrum would show absorption bands corresponding to the  $\pi\text{-}\pi^*$  transitions within the aromatic system, influenced by the auxochromic and chromophoric groups present.

## Safety and Handling

**4-Amino-3-nitrobenzaldehyde** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Amino-3-nitrobenzaldehyde** is a versatile chemical intermediate with a rich chemistry stemming from its unique substitution pattern. Its synthesis is well-established, and its reactivity, particularly the diazotization of the amino group, has been exploited for the production of azo dyes. For researchers and drug development professionals, this compound offers a scaffold that can be further functionalized to create a diverse range of molecules with potential biological activities. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [Fundamental chemical properties of 4-Amino-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281796#fundamental-chemical-properties-of-4-amino-3-nitrobenzaldehyde>]

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